molecular formula C20H25N3O5S B298147 N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide

N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide

Cat. No. B298147
M. Wt: 419.5 g/mol
InChI Key: XIFLCZSAICZCHC-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide, also known as DEDC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide is not fully understood. However, it has been suggested that N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide in lab experiments is its high potency and selectivity for cancer cells. However, N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide has low solubility in water, which can limit its use in certain experiments. Additionally, N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide can be toxic to normal cells at high concentrations, which must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide. One area of interest is the development of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide analogs with improved solubility and selectivity. Another area of research is the investigation of the potential use of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide in combination with other chemotherapeutic agents. Additionally, the potential use of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide in other diseases, such as inflammatory disorders, is an area of interest for future research.
In conclusion, N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for cancer treatment and other diseases. Future research will continue to explore the potential of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide and its analogs in various applications.

Synthesis Methods

The synthesis of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The resulting hydrazone is then reacted with N-phenylmethanesulfonamide to yield N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide. The synthesis of N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide has been optimized and modified by researchers to increase yield and purity.

Scientific Research Applications

N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research has been in cancer treatment. N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents.

properties

Product Name

N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C20H25N3O5S/c1-4-27-18-12-11-16(13-19(18)28-5-2)14-21-22-20(24)15-23(29(3,25)26)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,22,24)/b21-14+

InChI Key

XIFLCZSAICZCHC-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)OCC

SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)OCC

Origin of Product

United States

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